N-(3,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique chemical structure, which includes multiple chlorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl groups, potentially altering the compound’s properties.
Substitution: The chlorine atoms in the dichlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Altered triazole derivatives or reduced dichlorophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with various molecular targets. The triazole ring and dichlorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to specific proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Dichloroaniline derivatives: Compounds like 2,4-dichloroaniline and 3,5-dichloroaniline share structural similarities with the dichlorophenyl groups.
Triazole derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, are used in various applications, including antifungal treatments.
Uniqueness:
- The combination of the dichlorophenyl groups, triazole ring, and sulfanyl group in a single molecule makes N-(3,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide unique. This unique structure contributes to its distinct chemical reactivity and potential applications across different fields.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4OS/c1-25-16(13-3-2-9(18)7-14(13)21)23-24-17(25)27-8-15(26)22-12-5-10(19)4-11(20)6-12/h2-7H,8H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQVLQHZTUUFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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